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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ozanimod (RPC1063) and its principal

active metabolite, RP101075. Both compounds are selective modulators of the sphingosine-1-

phosphate (S1P) receptors 1 and 5, key regulators of lymphocyte trafficking and inflammation.

While Ozanimod is the administered pro-drug, RP101075 is a major contributor to its

therapeutic effects in vivo. This document summarizes their comparative performance in

preclinical models, supported by experimental data and detailed methodologies.

Mechanism of Action: S1P Receptor Modulation
Ozanimod and RP101075 exert their therapeutic effects by binding with high affinity to S1P

receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. The binding to S1P1 on lymphocytes causes

the internalization of the receptor, which in turn blocks the lymphocytes' ability to exit from

lymph nodes. This sequestration of lymphocytes, particularly T and B cells, in the peripheral

lymphoid organs prevents their migration to sites of inflammation, thereby reducing the

inflammatory cascade central to several autoimmune diseases[1][3]. Both Ozanimod and

RP101075 exhibit a similar in vitro specificity and in vivo pharmacodynamic profile.
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S1P Receptor Modulation by Ozanimod/RP101075

Metabolic Relationship
Ozanimod is a pro-drug that is metabolized in vivo to form several active metabolites, with

RP101075 being a key active moiety. Understanding this relationship is crucial for interpreting

in vivo data, as the administration of Ozanimod leads to systemic exposure to both the parent

compound and its active metabolites.
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Metabolic conversion of Ozanimod to active metabolites.

In Vivo Efficacy Comparison
The in vivo efficacy of Ozanimod and RP101075 has been evaluated in preclinical models of

autoimmune diseases, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model

for multiple sclerosis and the NZBWF1 mouse model for systemic lupus erythematosus.

Systemic Lupus Erythematosus (SLE) in NZBWF1 Mice
A direct comparative study in the NZBWF1 mouse model of lupus demonstrated that both orally

administered Ozanimod and RP101075 lead to significant therapeutic benefits. Both

compounds were effective in a dose-dependent manner in reducing key disease parameters.

Table 1: Comparative Efficacy in NZBWF1 Mouse Model of SLE
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Parameter Treatment Group Dose (mg/kg) Result vs. Vehicle

Proteinuria Ozanimod (RPC1063) 0.3 Reduced

1 Significantly Reduced

3 Significantly Reduced

RP101075 0.3 Reduced

1 Significantly Reduced

3 Significantly Reduced

Serum Blood Urea

Nitrogen (BUN)
Ozanimod (RPC1063) 3 Significantly Reduced

RP101075 3 Significantly Reduced

Kidney Histopathology Ozanimod (RPC1063) 0.3, 1, 3
Dose-dependent

reduction in lesions

RP101075 0.3, 1, 3
Dose-dependent

reduction in lesions

Lymphocyte Counts RP101075 Not specified

Reduced peripheral

circulating

lymphocytes

Source: Data synthesized from Taylor Meadows KR, et al. (2018).

Experimental Autoimmune Encephalomyelitis (EAE)
In the MOG35-55 peptide-induced mouse EAE model, a model for multiple sclerosis, both

Ozanimod and its metabolite RP101075 have shown therapeutic efficacy.

Table 2: Efficacy in the Mouse EAE Model
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Compound Dose (mg/kg) Efficacy

Ozanimod (RPC1063) Not specified
Efficacious in preclinical

models

RP101075 0.1 and 0.3
Therapeutic benefit equivalent

to Ozanimod

Source: Data from Scott F, et al. (2013).

In Vitro Potency
The in vitro potency of Ozanimod and its metabolites at the S1P1 receptor is comparable,

supporting the observation that the metabolites contribute significantly to the in vivo efficacy.

Table 3: In Vitro Potency at S1P1 Receptor

Compound
EC50 (nM) for inhibition of cAMP
production

Ozanimod (RPC1063) 0.156

RP101075 0.185

Source: Data from Scott F, et al. (2013).

Experimental Protocols
NZBWF1 Mouse Model of Systemic Lupus
Erythematosus

Animal Model: Female NZBWF1 mice, which spontaneously develop an autoimmune

disease closely resembling human SLE.

Study Initiation: Dosing was initiated at 23 weeks of age when mice began to show signs of

proteinuria.
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Treatment: Mice were dosed daily via oral gavage with either vehicle, Ozanimod (RPC1063),

or RP101075 at various concentrations (0.3, 1, and 3 mg/kg) for 20 weeks.

Efficacy Endpoints:

Proteinuria: Monitored weekly.

Serum BUN and Creatinine: Measured at study termination to assess kidney function.

Histopathology: Kidneys were collected at termination and scored for glomerular and

tubulointerstitial lesions.

Immunophenotyping: Spleen and blood were analyzed for changes in B and T cell

subsets.
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Workflow for NZBWF1 Mouse Model Efficacy Study

Experimental Autoimmune Encephalomyelitis (EAE)
Model

Animal Model: C57BL/6 or other susceptible mouse strains.
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Induction: EAE is actively induced by immunization with an emulsion of a myelin-derived

peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is often

administered to enhance the autoimmune response.

Treatment: Oral administration of the test compounds (Ozanimod or RP101075) is typically

initiated at the onset of clinical signs or in a prophylactic setting.

Efficacy Endpoints:

Clinical Score: Mice are scored daily for disease severity based on a scale of paralysis.

Body Weight: Monitored as an indicator of general health.

Histopathology: Spinal cords are examined for inflammation and demyelination.

Immunophenotyping: Analysis of immune cell infiltration into the central nervous system.
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Workflow for EAE Mouse Model Efficacy Study

Conclusion
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The in vivo data from preclinical models demonstrates that Ozanimod and its primary active

metabolite, RP101075, have comparable therapeutic efficacy. Both compounds effectively

modulate the S1P1 and S1P5 receptors, leading to a reduction in key pathological features of

autoimmune diseases in models of SLE and MS. The direct comparison in the NZBWF1 lupus

model confirms that exogenously administered RP101075 recapitulates the therapeutic effects

of the parent drug, Ozanimod, in a dose-dependent manner. This underscores the critical role

of RP101075 in the overall in vivo activity of Ozanimod. These findings support the clinical

development of Ozanimod for the treatment of autoimmune disorders, with the understanding

that its efficacy is mediated through its active metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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